molecular formula C17H20N4O3 B15122797 7-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B15122797
M. Wt: 328.4 g/mol
InChI Key: DUSGNCFNMBONJW-UHFFFAOYSA-N
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Description

7-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound that features a pyrrolo[2,3-d]pyrimidine core with a 3,4,5-trimethoxyphenyl group attached. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the following steps:

    Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the 3,4,5-trimethoxyphenyl group: This step often involves nucleophilic substitution reactions where the trimethoxyphenyl group is introduced to the pyrrolo[2,3-d]pyrimidine core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

7-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

7-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in disease pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: Contains a trimethoxyphenyl group and is known for its anti-cancer properties.

    Podophyllotoxin: Another compound with a trimethoxyphenyl group, used in the treatment of warts.

    Trimetrexate: A dihydrofolate reductase inhibitor with a similar structural motif.

Uniqueness

7-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific combination of the pyrrolo[2,3-d]pyrimidine core and the 3,4,5-trimethoxyphenyl group. This combination imparts distinct biological activities and potential therapeutic applications that are not observed in other similar compounds.

Properties

Molecular Formula

C17H20N4O3

Molecular Weight

328.4 g/mol

IUPAC Name

7-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C17H20N4O3/c1-21-6-5-12-16(19-10-20-17(12)21)18-9-11-7-13(22-2)15(24-4)14(8-11)23-3/h5-8,10H,9H2,1-4H3,(H,18,19,20)

InChI Key

DUSGNCFNMBONJW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(N=CN=C21)NCC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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